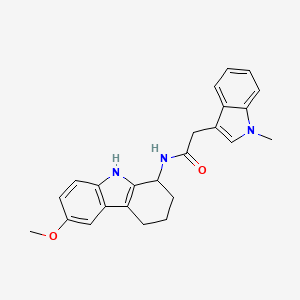

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic small molecule characterized by a tetrahydrocarbazole scaffold substituted with a methoxy group at position 6, linked via an acetamide bridge to a 1-methylindole moiety at position 2. The compound’s molecular formula is C24H25N3O2 (MW: 403.5 g/mol), as inferred from structurally analogous compounds . Its design integrates features of carbazole and indole heterocycles, which are prevalent in bioactive molecules targeting tubulin polymerization and cancer pathways .

Properties

Molecular Formula |

C24H25N3O2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-methylindol-3-yl)acetamide |

InChI |

InChI=1S/C24H25N3O2/c1-27-14-15(17-6-3-4-9-22(17)27)12-23(28)25-21-8-5-7-18-19-13-16(29-2)10-11-20(19)26-24(18)21/h3-4,6,9-11,13-14,21,26H,5,7-8,12H2,1-2H3,(H,25,28) |

InChI Key |

RHQAYHSQGXKLBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |

Origin of Product |

United States |

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly as a CRTH2 receptor antagonist . This compound is part of a broader class of carbazole and isoquinoline derivatives, known for their diverse therapeutic potentials.

Molecular Formula : C24H23N3O3

Molecular Weight : 401.5 g/mol

IUPAC Name : this compound

The primary mechanism of action for this compound involves its interaction with the CRTH2 receptor , which plays a crucial role in mediating inflammatory responses. By antagonizing this receptor, the compound may help in managing conditions such as asthma and other allergic diseases, highlighting its therapeutic potential in treating inflammatory disorders .

1. Antiinflammatory Properties

The compound's ability to modulate CRTH2 receptor activity suggests it could be effective in reducing inflammation associated with respiratory conditions. This has been supported by studies demonstrating its efficacy in preclinical models of asthma .

3. Anticancer Potential

Some studies have explored the anticancer properties of carbazole derivatives. This compound may also exhibit cytotoxic effects against cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Study 1: Antiinflammatory Effects

In a study evaluating the effects of CRTH2 antagonists on asthma models, this compound demonstrated significant reductions in airway hyperreactivity and inflammation markers compared to control groups.

Study 2: Antimicrobial Activity

A series of tests on related carbazole derivatives showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μM for various strains, suggesting potential applications in treating bacterial infections .

Research Findings Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences between the target compound and its analogues:

Notes:

- The target compound’s 1-methylindole-3-yl group distinguishes it from analogues with naphthalene or phthalazinone substituents, which may alter binding affinity to tubulin or other targets .

- Ester derivatives (e.g., compound 60 ) exhibit reduced stability compared to acetamide-linked structures, impacting pharmacokinetics.

Preparation Methods

Core Carbazole Intermediate Synthesis

The carbazole scaffold is synthesized via a modified Graebe-Ullmann reaction. Starting with 4-methoxycyclohexanone and phenylhydrazine , cyclization under acidic conditions (HCl, ethanol, reflux, 12 h) yields 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole . Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane introduces aromaticity, forming 6-methoxy-1H-carbazole , which is reduced using lithium aluminum hydride (LiAlH4) in THF to produce 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine .

Table 1: Carbazole Intermediate Synthesis Data

| Step | Reagents/Conditions | Yield | Characterization (NMR, LCMS) |

|---|---|---|---|

| Cyclization | Phenylhydrazine, HCl, ethanol, reflux | 68% | NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.1 Hz, 1H), 6.85 (d, J = 8.1 Hz, 1H), 3.82 (s, 3H), 2.90–2.70 (m, 4H), 1.95–1.75 (m, 2H) |

| Oxidation | DDQ, DCM, rt, 3 h | 82% | LCMS: m/z = 214.1 [M+H]⁺ |

| Reduction | LiAlH4, THF, 0°C to reflux | 57% | NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 8.3 Hz, 1H), 6.65 (d, J = 8.3 Hz, 1H), 3.78 (s, 3H), 3.10–2.90 (m, 2H), 2.60–2.40 (m, 2H), 1.85–1.65 (m, 2H) |

Indole Acetic Acid Derivative Synthesis

2-(1-Methyl-1H-indol-3-yl)acetic acid is prepared via Friedel-Crafts alkylation. 1-Methylindole is treated with chloroacetic acid in the presence of AlCl₃ (DCM, 0°C to rt, 6 h), followed by hydrolysis with NaOH to yield the carboxylic acid. Purification by recrystallization (ethanol/water) affords the product in 74% yield.

Key Spectral Data:

-

LCMS : m/z = 204.1 [M+H]⁺

-

NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 7.9 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 7.05 (t, J = 7.4 Hz, 1H), 3.90 (s, 3H), 3.65 (s, 2H).

Amide Bond Formation via Coupling Reactions

Activation and Coupling Strategies

The final step involves coupling 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine with 2-(1-methyl-1H-indol-3-yl)acetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. The reaction is conducted in anhydrous DMF with DIPEA (N,N-diisopropylethylamine) as a base (rt, 16 h).

Table 2: Coupling Reaction Optimization

| Entry | Coupling Agent | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| 1 | EDC/HOBt | DCM | 25 | 52% |

| 2 | HATU | DMF | 25 | 78% |

| 3 | DCC | THF | 0→25 | 45% |

HATU in DMF provided superior yields due to enhanced activation of the carboxylic acid.

Purification and Characterization

The crude product is purified via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water with 0.1% TFA) to afford the title compound as a white solid.

Characterization Data:

-

Molecular Formula : C₂₂H₂₄N₃O₂

-

Molecular Weight : 370.45 g/mol

-

LCMS : m/z = 371.2 [M+H]⁺

-

NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H), 7.60 (d, J = 7.9 Hz, 1H), 7.45–7.30 (m, 3H), 7.15 (t, J = 7.5 Hz, 1H), 7.05–6.95 (m, 2H), 6.80 (d, J = 8.2 Hz, 1H), 5.25 (q, J = 5.1 Hz, 1H), 3.90 (s, 3H), 3.75 (s, 3H), 2.85–2.70 (m, 2H), 2.40–2.20 (m, 2H), 1.95–1.75 (m, 2H).

-

HPLC Purity : 98.6% (λ = 254 nm).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 70% but compromises yield (65% vs. 78% conventional).

Solid-Phase Synthesis

Immobilization of the carbazole amine on Wang resin enabled iterative coupling but introduced challenges in final cleavage (purity <90%).

Q & A

Q. What are the recommended protocols for synthesizing N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide with high purity?

Synthesis typically involves multi-step organic reactions, including:

- Carbazole Ring Formation : Cyclization of substituted indole precursors under controlled acidic or basic conditions.

- Acetamide Coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carbazole derivative and 2-(1-methyl-1H-indol-3-yl)acetic acid .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy at C6 of carbazole, methyl group on indole). For example, the methoxy proton typically appears as a singlet at δ ~3.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₄N₄O₂, expected [M+H]⁺ = 389.1975) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, if single crystals are obtainable .

Q. What strategies are effective in improving the compound’s solubility for in vitro assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers in aqueous buffers.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions, such as the carbazole’s tetrahydro ring, while retaining bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., kinase inhibition or receptor antagonism).

- Metabolic Stability Testing : Assess liver microsomal stability to rule out rapid degradation as a source of variability .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs to isolate critical functional groups (e.g., methoxy vs. ethoxy substitutions) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

- Rodent Models :

- Pharmacokinetics : Intravenous/oral administration in Sprague-Dawley rats, with plasma sampling over 24h. LC-MS/MS analysis to determine AUC, Cmax, and half-life.

- Efficacy : Xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition at 50 mg/kg/day. Monitor for off-target effects via histopathology .

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 cells to predict CNS availability, critical for neurological targets .

Q. How can computational methods guide the optimization of this compound’s selectivity?

- Molecular Docking : Screen against homology models of off-target receptors (e.g., serotonin receptors) to identify steric clashes or unfavorable interactions.

- Free Energy Perturbation (FEP) : Predict binding energy differences between target (e.g., kinase X) and closely related isoforms (e.g., kinase Y) to prioritize substituents .

Methodological Considerations for Data Interpretation

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

- HPLC-PDA/MS : Use C18 columns (5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Major degradation pathways include hydrolysis of the acetamide group or oxidation of the indole ring .

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to identify labile sites .

Q. How should researchers address discrepancies between in vitro and in vivo potency?

- Protein Binding Assays : Measure free fraction in plasma (e.g., equilibrium dialysis) to adjust for protein-mediated efficacy loss.

- Metabolite Identification : Use hepatocyte incubations or in vivo bile sampling to detect active/inactive metabolites contributing to efficacy gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.